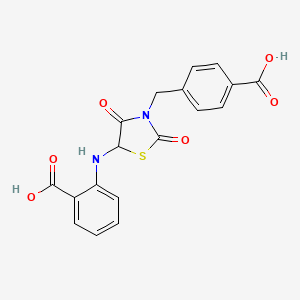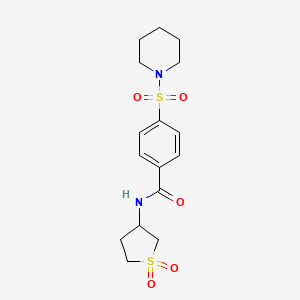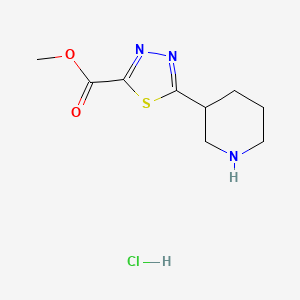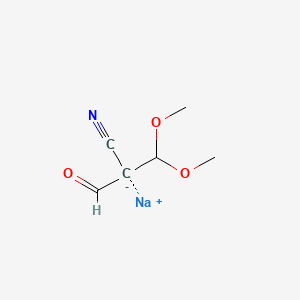
2-((3-(4-Carboxybenzyl)-2,4-dioxothiazolidin-5-yl)amino)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains functional groups such as carboxylic acid and amine groups . It also contains a thiazolidine ring, which is a five-membered ring containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the typical geometric characteristics of its functional groups, such as the planar structure of the carboxylic acid group and the trigonal pyramidal shape of the amine group .Chemical Reactions Analysis
The compound’s chemical reactivity would be largely determined by its functional groups. For instance, the carboxylic acid groups could undergo reactions such as esterification or decarboxylation, while the amine group could participate in reactions such as amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of multiple polar groups could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Antimicrobial Activity
A notable application of thiazolidine-2,4-dione derivatives, closely related to the chemical structure , is their antimicrobial and antifungal properties. Novel thiazolidine-2,4-dione carboxamide and amino acid derivatives have demonstrated weak to moderate antibacterial activity against Gram-negative bacteria, and antifungal activity, with a specific compound showing antibacterial activity against Gram-positive bacteria, particularly S. aureus (Abd Alhameed et al., 2019). This suggests the potential of such compounds in addressing microbial resistance and developing new antimicrobial agents.
Structural Analysis and Characterization
The structural analysis of these compounds provides insight into their potential applications in material science and drug design. For instance, the molecular structure of a compound closely related to the queried chemical was analyzed, showcasing a planar 5-benzylidene-thiazolidine moiety, which could have implications for the development of novel materials or molecular devices (Kosma, Selzer, & Mereiter, 2012).
Potential in Drug Development
The research into derivatives of benzoic acid and related compounds extends into drug development, particularly in the synthesis of compounds with potential anticancer activity. The discovery of novel 4-thiazolidinones containing the benzothiazole moiety, which showed significant anticancer activity in in vitro screenings, highlights the therapeutic potential of these compounds (Havrylyuk et al., 2010). This underscores the importance of structural modifications in the development of new drugs for treating various cancers.
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[[3-[(4-carboxyphenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-yl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6S/c21-15-14(19-13-4-2-1-3-12(13)17(24)25)27-18(26)20(15)9-10-5-7-11(8-6-10)16(22)23/h1-8,14,19H,9H2,(H,22,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQKDBPDTQLLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-Fluorophenyl)methyl]-3-(2-methoxy-4-methylsulfanylbutyl)urea](/img/structure/B2453096.png)
![tert-butyl rac-(1S,2R,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate hydrochloride](/img/structure/B2453098.png)





![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2453105.png)



![N,N-diethyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2453117.png)
